molecular formula C37H46P2 B3329096 (2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) CAS No. 551950-92-6

(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine)

Cat. No.: B3329096
CAS No.: 551950-92-6
M. Wt: 552.7 g/mol
InChI Key: BQUNSIYVDVZZEA-LQJZCPKCSA-N
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Description

(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is a chiral bisphosphine ligand. This compound is notable for its application in asymmetric synthesis, particularly in catalytic processes. Its structure consists of a pentane backbone with two phosphine groups attached to the second and fourth carbon atoms, each bearing two 3,5-dimethylphenyl substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) typically involves the reaction of 3,5-dimethylphenylphosphine with a suitable chiral diol or dihalide precursor. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) has several scientific research applications:

Mechanism of Action

The mechanism by which (2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) exerts its effects involves the coordination to a metal center, forming a metal-ligand complex. This complex can then participate in various catalytic cycles, facilitating reactions such as hydrogenation or hydroformylation. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, which is crucial in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is unique due to its specific chiral structure, which provides high enantioselectivity in catalytic processes. This makes it particularly valuable in the synthesis of chiral compounds, where the control of stereochemistry is essential.

Properties

CAS No.

551950-92-6

Molecular Formula

C37H46P2

Molecular Weight

552.7 g/mol

IUPAC Name

[(2S,4S)-4-bis(3,5-dimethylphenyl)phosphanylpentan-2-yl]-bis(3,5-dimethylphenyl)phosphane

InChI

InChI=1S/C37H46P2/c1-24-11-25(2)16-34(15-24)38(35-17-26(3)12-27(4)18-35)32(9)23-33(10)39(36-19-28(5)13-29(6)20-36)37-21-30(7)14-31(8)22-37/h11-22,32-33H,23H2,1-10H3/t32-,33-/m0/s1

InChI Key

BQUNSIYVDVZZEA-LQJZCPKCSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C[C@H](C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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